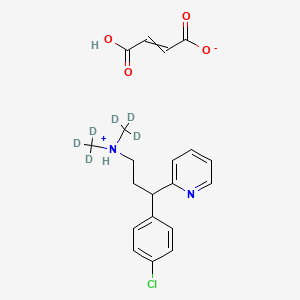

Chlorpheniramin-d6-Maleat-Salz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorpheniramin-d6 (Maleat) ist eine deuterierte Form von Chlorpheniraminmaleat, einem Antihistaminikum, das zur Linderung von Allergiesymptomen, Heuschnupfen und Erkältungssymptomen eingesetzt wird. Die deuterierte Form wird häufig als interner Standard in der Massenspektrometrie zur Quantifizierung von Chlorpheniramin verwendet, da sie ähnliche chemische Eigenschaften, aber eine unterschiedliche Masse besitzt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Chlorpheniramine-d6 maleate salt is primarily recognized for its antihistaminic properties. It is used in research to understand the mechanisms of allergic reactions and the pharmacodynamics of antihistamines. The deuterated form allows for improved tracking and quantification in metabolic studies.

Antihistaminic Activity

- Mechanism of Action : Chlorpheniramine acts as a competitive antagonist of H1 histamine receptors, thereby alleviating symptoms associated with allergic reactions such as rhinitis and urticaria .

- Clinical Studies : Research has shown that chlorpheniramine can be effective in treating allergic conditions, with studies indicating its role in managing symptoms of allergic rhinitis and conjunctivitis .

Analytical Chemistry Applications

The deuterated version of chlorpheniramine is particularly useful in analytical chemistry due to its unique isotopic labeling, which enhances the sensitivity and specificity of various analytical techniques.

Mass Spectrometry

- Isotope Labeling : Chlorpheniramine-d6 maleate salt serves as an internal standard in mass spectrometric assays, allowing for accurate quantification of chlorpheniramine in biological samples .

- Case Study : In a study examining the pharmacokinetics of chlorpheniramine, researchers utilized chlorpheniramine-d6 maleate as a reference to improve the reliability of their results, demonstrating its utility in drug metabolism studies .

Chromatography Techniques

- High-Performance Liquid Chromatography (HPLC) : The compound has been employed in HPLC methods for the analysis of chlorpheniramine in pharmaceutical formulations and biological matrices .

- Gas Chromatography : Its stability under various conditions makes it suitable for gas chromatography applications, enhancing the detection limits for chlorpheniramine quantification .

Toxicology Research

Chlorpheniramine-d6 maleate is also significant in toxicological studies, particularly concerning adverse reactions associated with antihistamines.

Hypersensitivity Reactions

- Clinical Observations : Case studies have reported hypersensitivity reactions to chlorpheniramine maleate, highlighting the necessity for thorough investigation into its immunological effects. For instance, a case involving a patient with aspirin intolerance showed that chlorpheniramine could exacerbate allergic responses .

- Research Implications : Understanding these reactions through controlled studies using chlorpheniramine-d6 can aid in developing safer antihistamines and elucidating mechanisms behind drug-induced hypersensitivity .

Summary Table of Applications

Wirkmechanismus

Target of Action

Chlorpheniramine-d6 Maleate Salt, also known as Chlorpheniramine, primarily targets the Histamine H1 Receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .

Mode of Action

Chlorpheniramine acts as an antagonist to the Histamine H1 Receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Chlorpheniramine is the histamine signaling pathway . By blocking the Histamine H1 Receptor, Chlorpheniramine disrupts histamine signaling, reducing itching, vasodilation, and capillary leakage, leading to less redness and edema .

Pharmacokinetics

Chlorpheniramine exhibits extensive gut first-pass metabolism, with an absolute bioavailability from oral solution reported to be between 34% and 59% . The mean time to maximum concentration (Tmax) is approximately 2.5 hours . The terminal half-life (t1/2) of Chlorpheniramine is long, ranging from 19 to 43 hours

Result of Action

The molecular and cellular effects of Chlorpheniramine’s action include interference with viral adsorption, replication, and direct inactivation of the virus . On a symptomatic level, the blockade of histamine receptors by Chlorpheniramine leads to a reduction in allergy symptoms such as itching, redness, and swelling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorpheniramine. For instance, the drug’s absorption and bioavailability can be affected by factors such as the patient’s age, health status, and the presence of other medications . Furthermore, as a stable isotope-labeled compound, Chlorpheniramine-d6 Maleate Salt is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

Biochemische Analyse

Biochemical Properties

Chlorpheniramine-d6 Maleate Salt interacts with histamine H1 receptors . Histamine is a biochemical substance that causes inflammation and allergic reactions. By binding to these receptors, Chlorpheniramine-d6 Maleate Salt blocks the action of histamine, providing relief from allergic symptoms .

Cellular Effects

Chlorpheniramine-d6 Maleate Salt, by virtue of its antihistaminic properties, can influence various cellular processes. It can affect cell signaling pathways related to histamine. For instance, it can inhibit the histamine-induced spasms in isolated guinea pig ileum . It also protects against intravenous histamine-induced death in guinea pigs .

Molecular Mechanism

The molecular mechanism of action of Chlorpheniramine-d6 Maleate Salt involves its binding to the histamine H1 receptor . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

The effects of Chlorpheniramine-d6 Maleate Salt can change over time in laboratory settings. For instance, in a study, it was shown that a single oral administration of Chlorpheniramine protected 50% of the guinea pigs in a test for antihistaminic activity .

Dosage Effects in Animal Models

The effects of Chlorpheniramine-d6 Maleate Salt can vary with different dosages in animal models. For instance, in dogs, Chlorpheniramine causes drowsiness and can be used as a mild tranquilizer . At doses higher than the recommended dose, human patients complain of dry mouth and experience difficulty with urination .

Metabolic Pathways

Chlorpheniramine-d6 Maleate Salt is involved in metabolic pathways that involve the enzyme CYP 2D6 . N-Dealkylation is a major metabolic pathway and didesmethylchlorpheniramine is the major metabolite in urine of dog and rats .

Transport and Distribution

Chlorpheniramine-d6 Maleate Salt is transported and distributed within cells and tissues. After intravenous dosing, the drug was eliminated rapidly in the equine, swine, ovine, and canine species . The mean distribution phase half-life was 12.5 min, and the mean apparent volume of distribution, V dβ, was 525% of the body weight in four dogs with normal hematocrits .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with histamine H1 receptors, which are located on the cell surface .

Vorbereitungsmethoden

Die Herstellung von Chlorpheniramin-d6 (Maleat) umfasst mehrere synthetische Schritte. Ein Verfahren beinhaltet die Reaktion von Chlorbenzonitril mit 2-Halogenpyridin unter Einwirkung von Natriumamid, um ein Rohprodukt von 2-(4-Chlorphenyl)-2-(pyridin-2-yl)acetonitril zu erhalten. Dieses Rohprodukt wird dann mit der Ethylacetat-Lösung von Chlorwasserstoff umgesetzt, um einen Niederschlag von 2-(4-Chlorphenyl)-2-(pyridin-2-yl)acetonitrilhydrochlorid zu erhalten . Ein weiteres Verfahren verwendet p-Chlorbenzonitril und 2-Brompyridin als Ausgangsstoffe, erzeugt unter Einwirkung von Natriumamid ein Zwischenprodukt, gefolgt von weiteren Reaktionen, um Chlorpheniraminmaleat zu erhalten .

Chemische Reaktionsanalyse

Chlorpheniramin-d6 (Maleat) durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Häufige Reagenzien sind Natriumamid und Chlorwasserstoff, die zur Bildung von Zwischenprodukten und Endprodukten führen.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen sind für diese Verbindung weniger verbreitet, können aber unter bestimmten Bedingungen durchgeführt werden.

Hauptprodukte: Das Hauptprodukt ist Chlorpheniraminmaleat mit Zwischenprodukten wie 2-(4-Chlorphenyl)-2-(pyridin-2-yl)acetonitril.

Analyse Chemischer Reaktionen

Chlorpheniramine-d6 (maleate) undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include sodium amide and hydrogen chloride, leading to the formation of intermediates and final products.

Oxidation and Reduction Reactions: These reactions are less common for this compound but can be performed under specific conditions.

Major Products: The primary product is chlorpheniramine maleate, with intermediates such as 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile.

Vergleich Mit ähnlichen Verbindungen

Chlorpheniramin-d6 (Maleat) wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Chlorpheniramin: Die nicht-deuterierte Form, die für ähnliche Zwecke verwendet wird, aber keine eindeutige Masse für die Massenspektrometrie besitzt.

Dexchlorpheniramin: Das vorherrschende aktive Isomer von Chlorpheniramin, etwa doppelt so aktiv.

Chlorpheniramin-d6 (Maleat) ist aufgrund seiner deuterierten Form einzigartig und besonders nützlich als interner Standard in analytischen Anwendungen .

Eigenschaften

CAS-Nummer |

1219806-45-7 |

|---|---|

Molekularformel |

C20H23ClN2O4 |

Molekulargewicht |

396.9 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

InChI-Schlüssel |

DBAKFASWICGISY-QPEHKQNOSA-N |

SMILES |

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |

Isomerische SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.